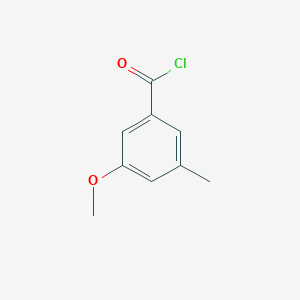

3-Methoxy-5-methylbenzoyl chloride

Overview

Description

3-Methoxy-5-methylbenzoyl chloride, also known as 3-Methoxy-5-methylbenzoic acid chloride, is a chemical compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol. It belongs to the class of benzoyl chlorides and is commonly used in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-5-methylbenzoyl chloride can be synthesized through the reaction of 3-Methoxy-5-methylbenzoic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) as a solvent. The reaction proceeds as follows:

3-Methoxy-5-methylbenzoic acid+SOCl2→3-Methoxy-5-methylbenzoyl chloride+SO2+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-methylbenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-Methoxy-5-methylbenzoic acid and hydrochloric acid.

Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions to introduce the 3-Methoxy-5-methylbenzoyl group into aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., pyridine) to neutralize the generated hydrochloric acid.

Hydrolysis: The reaction is carried out in aqueous medium, often under acidic or basic conditions to facilitate the hydrolysis process.

Friedel-Crafts Acylation: The reaction is conducted in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to activate the benzoyl chloride.

Major Products Formed

Nucleophilic Substitution: Formation of amides, esters, and thioesters.

Hydrolysis: Formation of 3-Methoxy-5-methylbenzoic acid.

Friedel-Crafts Acylation: Formation of acylated aromatic compounds.

Scientific Research Applications

Based on the search results, here's information regarding the applications of 3-Methoxy-5-methylbenzoyl chloride:

Scientific Research Applications

- Synthesis of Methoxyfenozide: this compound is used as an intermediate in the synthesis of methoxyfenozide, which is an agricultural chemical .

- Building Block in Chemistry: It can be employed as a building block in the synthesis of more complex molecules.

- Acylation Reactions: this compound is used in acylation reactions, which introduce a 3-methoxy-5-methylbenzoyl group into other molecules.

Chemical Reactions

- This compound is produced through the reaction of 2-methyl-3-methoxy benzoic acids with chlorinating reagents like thionyl chloride, phosphorus pentachloride, phosphorus trichloride, phosgene, surpalite, or triphosgene .

- It can also be synthesized by reacting 2-methyl-3-methoxyphenyls magnesium chloride with phosgene .

- The use of toluene as a solvent, along with tertiary butyl hydrazine hydrochloride and liquid caustic soda, can lead to the formation of a mixture of N-(3-methoxyl group-2-methyl benzoyl)-N'-tertiary butyl hydrazine and N-(3-methoxyl group-2-methyl benzoyl)-N-tertiary butyl hydrazine when 3-methoxy-2 methyl benzoyl chloride and liquid caustic soda are dripped in simultaneously .

Other Bioactive Compounds

- Marine microorganisms are being investigated as sources of bioactive substances with antibacterial and antifungal properties, potentially useful as antibiotics against diseases like HIV and multiple bacterial infections . They are also being explored for cosmeceutical and nutraceutical applications .

Mechanism of Action

The mechanism of action of 3-Methoxy-5-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

3-Methoxybenzoyl chloride: Similar structure but lacks the methyl group at the 5-position.

4-Methoxybenzoyl chloride: Similar structure but the methoxy group is at the 4-position.

2-Methoxybenzoyl chloride: Similar structure but the methoxy group is at the 2-position.

Uniqueness

3-Methoxy-5-methylbenzoyl chloride is unique due to the presence of both methoxy and methyl groups on the benzoyl chloride structure. This combination of substituents can influence the compound’s reactivity and the properties of its derivatives, making it a valuable intermediate in organic synthesis.

Biological Activity

3-Methoxy-5-methylbenzoyl chloride is an organic compound with significant potential in various biological applications. This article explores its biological activity, chemical properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11ClO2. It features a benzoyl chloride functional group, which is known for its reactivity in nucleophilic substitution reactions, making it valuable in organic synthesis and medicinal chemistry.

The biological activity of this compound primarily relates to its ability to interact with various biomolecules. The compound can act as a biochemical probe, influencing receptor-ligand interactions and potentially modulating enzyme activities. This interaction can lead to various biological effects, including anti-inflammatory and analgesic properties, making it a candidate for drug development.

Case Studies and Research Findings

- Anticancer Activity : Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by targeting epigenetic regulators like WDR5, which is overexpressed in several cancers. The binding affinity of these compounds was assessed using NMR spectroscopy, revealing significant interactions that could inhibit cancer cell proliferation .

- Toxicity and Safety Profile : In vitro assays have been conducted to evaluate the toxicity of this compound. These studies involve dose-response curves to determine the half-maximal inhibitory concentration (IC50), which helps in assessing the compound's safety profile during drug development .

- Pharmacokinetics : Research has focused on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies are crucial for understanding how the compound behaves in biological systems and its potential bioavailability when administered .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

3-methoxy-5-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-3-7(9(10)11)5-8(4-6)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYXTQNNWZAHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575973 | |

| Record name | 3-Methoxy-5-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96227-40-6 | |

| Record name | 3-Methoxy-5-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.